3-Hydroxy-3a-methylhexahydropyrrolo[1,2-b]isothiazole 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-3a-methylhexahydropyrrolo[1,2-b]isothiazole 1,1-dioxide is a heterocyclic compound featuring a unique structural motif. This compound is characterized by a fused ring system that includes a pyrrolo[1,2-b]isothiazole core with a hydroxyl group at the 3-position and a methyl group at the 3a-position. The presence of the sulfonamide group (1,1-dioxide) adds to its chemical stability and reactivity, making it a valuable scaffold in medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3a-methylhexahydropyrrolo[1,2-b]isothiazole 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a sulfonyl chloride to form the sulfonamide intermediate, followed by cyclization with a carbonyl compound to form the fused ring system. The reaction conditions often require the use of a base, such as triethylamine, and a solvent like dichloromethane, under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors to maintain consistent reaction conditions and improve safety. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3a-methylhexahydropyrrolo[1,2-b]isothiazole 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The sulfonamide group can be reduced to a sulfinamide or sulfide under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbon adjacent to the sulfonamide group.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for deprotonation followed by the addition of an electrophile.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a sulfinamide or sulfide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Hydroxy-3a-methylhexahydropyrrolo[1,2-b]isothiazole 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its stable sulfonamide group.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of 3-Hydroxy-3a-methylhexahydropyrrolo[1,2-b]isothiazole 1,1-dioxide involves its interaction with biological targets through its sulfonamide group. This group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to enzymes or receptors and modulate their activity. The hydroxyl and methyl groups can further influence the binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-3a-methylhexahydropyrrolo[1,2-b]isothiazole: Lacks the 1,1-dioxide group, resulting in different reactivity and stability.
3-Hydroxy-3a-methylhexahydropyrrolo[1,2-b]isothiazole 1,1-dioxide: Similar structure but with different substituents at the 3a-position.
Uniqueness
The presence of the sulfonamide group (1,1-dioxide) in this compound provides enhanced stability and unique reactivity compared to its analogs. This makes it particularly valuable in medicinal chemistry for the development of stable and effective therapeutic agents .
Properties
IUPAC Name |
3a-methyl-1,1-dioxo-3,4,5,6-tetrahydro-2H-pyrrolo[1,2-b][1,2]thiazol-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S/c1-7-3-2-4-8(7)12(10,11)5-6(7)9/h6,9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBXUWIVMYIQFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCN1S(=O)(=O)CC2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.